![molecular formula C24H31N3O4S B1198847 N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1198847.png)
N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide is a member of piperidines.
Scientific Research Applications
Synthesis and Potential Pharmacological Activity
Research on closely related compounds has focused on their synthesis and potential pharmacological activities. For instance, Bijev, Prodanova, and Nankov (2003) synthesized new substituted 1H-1-pyrrolylcarboxamides, aiming to explore their pharmacological interest. These efforts highlight the ongoing interest in developing compounds with therapeutic potentials, such as the mentioned compound, for various medical applications (Bijev, Prodanova, & Nankov, 2003).
Structural and Conformational Studies
Conformational and structural studies of similar compounds have been carried out to understand their molecular frameworks better, which is crucial for their potential pharmacological applications. For example, Banerjee et al. (2002) investigated the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, synthesized as a potential antineoplastic agent. Such studies are fundamental in designing and developing new drugs by providing insights into the molecule's interaction mechanisms at the atomic level (Banerjee et al., 2002).
Impurity Identification in Pharmaceutical Compounds
Research also extends into the pharmaceutical quality control domain, as seen in the work by Kancherla et al. (2018), who identified, isolated, and synthesized novel impurities in Repaglinide, a diabetes drug. Such studies underscore the importance of understanding and controlling the synthesis and composition of complex pharmaceutical compounds to ensure their safety and efficacy (Kancherla et al., 2018).
Anti-angiogenic and DNA Cleavage Studies
Novel compounds including similar structural motifs have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. Kambappa et al. (2017) synthesized a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, showing significant potential as anticancer agents by blocking blood vessel formation and exhibiting DNA cleavage activities. This research indicates the broader applicability of such compounds in developing new cancer therapies (Kambappa et al., 2017).
properties
Product Name |
N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide |
|---|---|
Molecular Formula |
C24H31N3O4S |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-1-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H31N3O4S/c1-2-31-23-8-4-3-7-22(23)25-24(28)19-13-17-26(18-14-19)20-9-11-21(12-10-20)32(29,30)27-15-5-6-16-27/h3-4,7-12,19H,2,5-6,13-18H2,1H3,(H,25,28) |
InChI Key |
VUUGZXQBIDNYNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



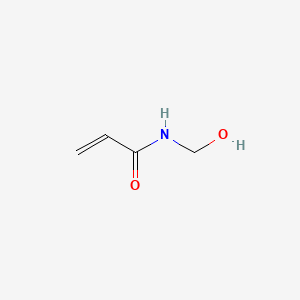
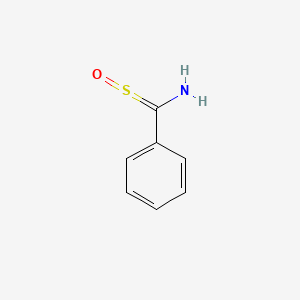

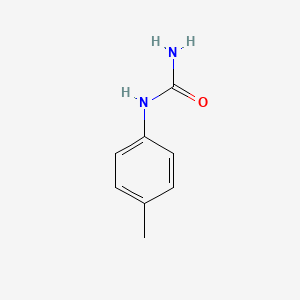
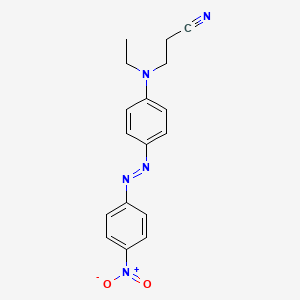
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1198774.png)
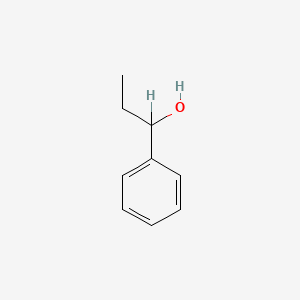
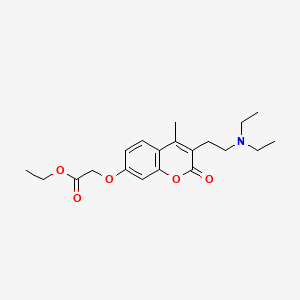
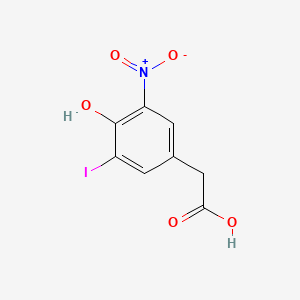
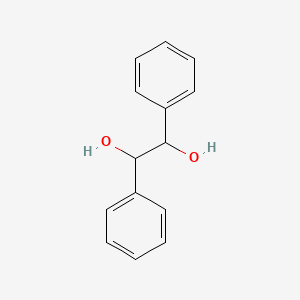
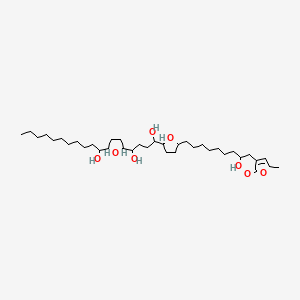
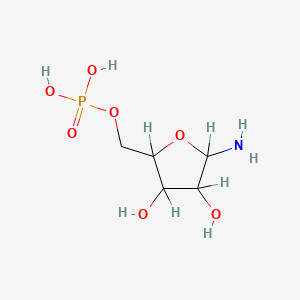
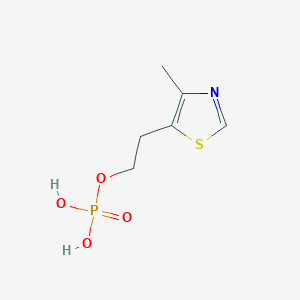
![1-[6-[3-(Dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1198788.png)